molecular formula C15H12N2O4 B11071184 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid

Cat. No.: B11071184
M. Wt: 284.27 g/mol
InChI Key: AFLSTRCJUQDYSS-UHFFFAOYSA-N
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Description

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines a pyrano-pyrazole core with a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid typically involves the following steps:

    Formation of the Pyrano-Pyrazole Core: This step involves the condensation of a suitable pyrazole derivative with a pyranone precursor. The reaction is usually carried out under acidic or basic conditions, depending on the specific reagents used.

    Introduction of the Benzoic Acid Moiety: The pyrano-pyrazole intermediate is then subjected to acylation reactions to introduce the benzoic acid group. This step often requires the use of acid chlorides or anhydrides in the presence of a base such as pyridine or triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and other process intensification techniques to achieve efficient large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Electrophilic substitution reactions typically require the use of halogens, nitrating agents, or sulfonating agents under acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of anti-inflammatory and anticancer agents.

    Materials Science: Its ability to form stable complexes with metals can be exploited in the development of new materials with specific electronic or optical properties.

    Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme inhibition and receptor binding.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid involves its interaction with specific molecular targets within cells. The compound may act by:

    Inhibiting Enzymes: It can bind to the active sites of enzymes, thereby inhibiting their activity.

    Modulating Receptors: The compound may interact with cell surface receptors, altering signal transduction pathways.

    Interfering with DNA/RNA: It can bind to nucleic acids, affecting processes such as transcription and translation.

Comparison with Similar Compounds

Similar Compounds

    3,3-Dimethyl-6-oxopyrano[3,4-c]pyridines: These compounds share a similar pyrano core but differ in the attached functional groups.

    Pyrazolo[1,5-a]pyrimidines: These compounds have a pyrazole ring fused with a pyrimidine ring, offering different chemical properties and applications.

Uniqueness

4-(3,4-Dimethyl-6-oxopyrano[2,3-c]pyrazol-1(6H)-yl)benzoic acid is unique due to its combination of a pyrano-pyrazole core with a benzoic acid moiety. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C15H12N2O4

Molecular Weight

284.27 g/mol

IUPAC Name

4-(3,4-dimethyl-6-oxopyrano[2,3-c]pyrazol-1-yl)benzoic acid

InChI

InChI=1S/C15H12N2O4/c1-8-7-12(18)21-14-13(8)9(2)16-17(14)11-5-3-10(4-6-11)15(19)20/h3-7H,1-2H3,(H,19,20)

InChI Key

AFLSTRCJUQDYSS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C(=NN2C3=CC=C(C=C3)C(=O)O)C

Origin of Product

United States

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